1-Hydroxybaccatin I

Descripción

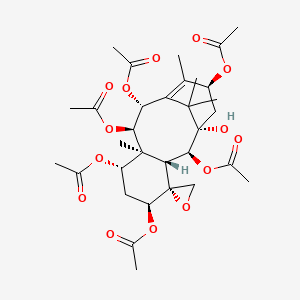

1-Hydroxybaccatin I (C32H44O14, molecular weight 652.68 g/mol) is a diterpenoid taxane derivative isolated from Taxus species, notably the Himalayan yew (Taxus wallichiana Zucc.) and Taxus canadensis . Its structure features a hydroxyl group at the C1 position, a characteristic that distinguishes it from other baccatin derivatives. The compound serves as a biosynthetic precursor in paclitaxel (Taxol) production, a widely used chemotherapeutic agent .

Crystallographic studies of this compound have resolved its stereochemical configuration, providing insights into its NMR spectral anomalies and confirming its role in taxane biosynthesis .

Propiedades

Fórmula molecular |

C32H44O14 |

|---|---|

Peso molecular |

652.7 g/mol |

Nombre IUPAC |

[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate |

InChI |

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(46-20(7)38)26-30(10,22(42-16(3)34)11-23(43-17(4)35)31(26)13-40-31)27(45-19(6)37)25(44-18(5)36)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1 |

Clave InChI |

LUTPIRPNUNHFEV-MBMCFSISSA-N |

SMILES |

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

SMILES isomérico |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

Sinónimos |

1-hydroxy-baccatin I 1-hydroxybaccatin I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Attributes of 1-Hydroxybaccatin I and Related Taxanes

Key Observations:

- Positional Modifications : The C1 hydroxyl group in this compound distinguishes it from Baccatin III and 10-Deacetylbaccatin III, which lack this substitution. This group may influence its analgesic properties and metabolic stability .

- Role in Biosynthesis: Unlike 10-Deacetylbaccatin III, a primary precursor for paclitaxel, this compound is a minor intermediate, suggesting divergent enzymatic pathways in taxane metabolism .

Pharmacological Activity

This compound demonstrates 72% inhibition of p-benzoquinone-induced abdominal contractions at 10 mg/kg in murine models, outperforming standard analgesics like aspirin in this assay . In contrast, paclitaxel lacks analgesic effects but exhibits potent antiproliferative activity (IC50 = 1–10 nM in cancer cell lines) . Baccatin III and 10-Deacetylbaccatin III show negligible bioactivity in both categories, highlighting the unique pharmacological niche of this compound .

Specificity in Immunoassays

Anti-paclitaxel monoclonal antibody 3A3 exhibits minimal cross-reactivity with this compound (<0.11%), compared to higher cross-reactivity with 7-xylosyltaxol (31.8%) and cephalomannine (6.17%) . This underscores its structural divergence from taxanes with clinically relevant side chains.

Research Implications

This compound’s unique structure-activity profile positions it as a candidate for:

Analgesic Drug Development : Further studies on its mechanism of action and toxicity.

Biosynthetic Engineering : Optimizing Taxus cell cultures to enhance yield for paclitaxel production .

Chemical Probes: Leveraging its low antibody cross-reactivity to design taxane-specific immunoassays .

Q & A

Q. Which databases are most reliable for identifying gaps in this compound research?

- Methodological Answer : Prioritize PubMed and Web of Science for comprehensive coverage of peer-reviewed studies. Avoid overreliance on Google Scholar due to inconsistent indexing. Use MeSH terms (e.g., "Taxanes/chemistry" OR "Antineoplastic Agents, Phytogenic/metabolism") and Boolean operators to refine searches .

Q. How can researchers enhance reproducibility when documenting synthetic protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.